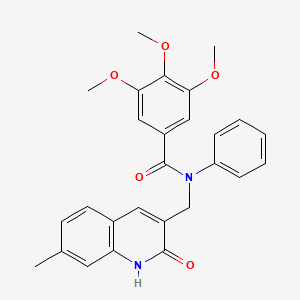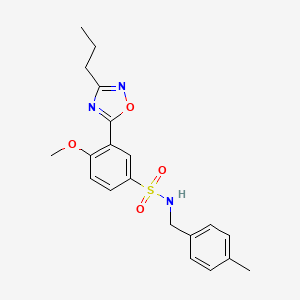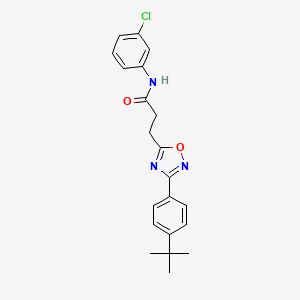
3-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)-N-(3-chlorophenyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)-N-(3-chlorophenyl)propanamide, commonly known as TBOA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in neuropharmacology research. TBOA is a potent inhibitor of glutamate transporters, which are responsible for the removal of glutamate from the synaptic cleft. Inhibition of these transporters leads to an increase in extracellular glutamate levels, which has been linked to various neurological disorders such as epilepsy, ischemia, and neurodegeneration.
Mécanisme D'action
TBOA inhibits glutamate transporters by binding to the substrate-binding site of the transporter. This leads to a decrease in the rate of glutamate uptake and an increase in extracellular glutamate levels. The increased glutamate levels can lead to excitotoxicity and neuronal damage.
Biochemical and Physiological Effects:
TBOA has been shown to have various biochemical and physiological effects. It has been shown to increase extracellular glutamate levels, which can lead to excitotoxicity and neuronal damage. TBOA has also been shown to modulate synaptic plasticity and learning and memory.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of TBOA is its potency as a glutamate transporter inhibitor. This allows for the manipulation of extracellular glutamate levels in a controlled manner, which is essential for investigating the role of glutamate in neurological disorders. However, TBOA has some limitations, such as its non-specificity for different glutamate transporter subtypes. This can lead to off-target effects and limit the interpretation of experimental results.
Orientations Futures
There are several future directions for TBOA research. One potential direction is the development of more specific glutamate transporter inhibitors that can selectively target different transporter subtypes. Another direction is the investigation of the role of glutamate transporters in other neurological disorders, such as Parkinson's disease and Alzheimer's disease. Additionally, the development of TBOA derivatives with improved pharmacokinetic properties could lead to the development of new therapies for neurological disorders.
Méthodes De Synthèse
TBOA can be synthesized using a modified version of the method described by Shimamoto et al. (2003). The synthesis involves the reaction of 4-tert-butylphenyl hydrazine with 3-chlorobenzoyl chloride to form the intermediate compound, which is then reacted with 3-nitrobenzyl bromide to form the final product.
Applications De Recherche Scientifique
TBOA has been extensively studied for its potential applications in neuropharmacology research. It has been shown to be a potent inhibitor of glutamate transporters, which has led to its use in various studies investigating the role of glutamate in neurological disorders. TBOA has been used in studies investigating the mechanisms underlying epilepsy, ischemia, and neurodegeneration. It has also been used to investigate the role of glutamate transporters in synaptic plasticity and learning and memory.
Propriétés
IUPAC Name |
3-[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]-N-(3-chlorophenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN3O2/c1-21(2,3)15-9-7-14(8-10-15)20-24-19(27-25-20)12-11-18(26)23-17-6-4-5-16(22)13-17/h4-10,13H,11-12H2,1-3H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLVAYIINLIXGRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NOC(=N2)CCC(=O)NC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

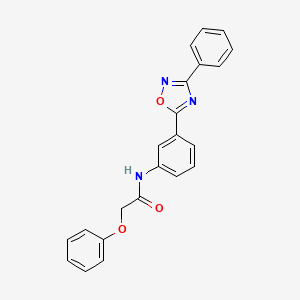
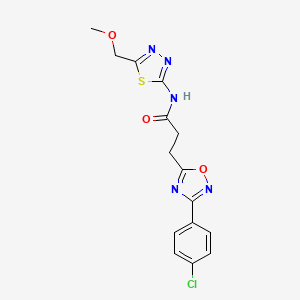
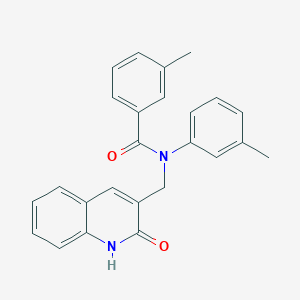


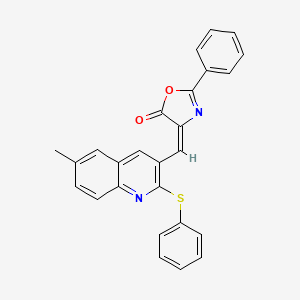


![N-(diphenylmethyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7687356.png)

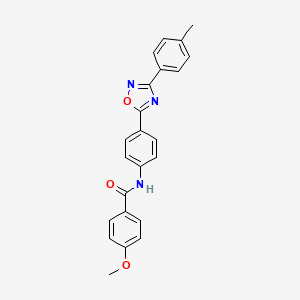
![N-(1-ethyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)cyclohexanecarboxamide](/img/structure/B7687376.png)
